molecular formula C10H16N2O2S B3001544 tert-Butyl 2-(2-amino-5-methylthiazol-4-yl)acetate CAS No. 2248417-93-6

tert-Butyl 2-(2-amino-5-methylthiazol-4-yl)acetate

Cat. No.: B3001544
CAS No.: 2248417-93-6
M. Wt: 228.31
InChI Key: BNLZSYOHINGLQS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-amino-5-methylthiazol-4-yl)acetate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-amino-5-methylthiazol-4-yl)acetate typically involves the reaction of 2-amino-5-methylthiazole with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-amino-5-methylthiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(2-amino-5-methylthiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-amino-5-methylthiazol-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Lacks the tert-butyl ester group.

    tert-Butyl 2-(2-amino-4-ethylthiazol-5-yl)acetate: Has an ethyl group instead of a methyl group on the thiazole ring.

    tert-Butyl 2-(2-amino-5-phenylthiazol-4-yl)acetate: Contains a phenyl group on the thiazole ring.

Uniqueness

tert-Butyl 2-(2-amino-5-methylthiazol-4-yl)acetate is unique due to the presence of both the tert-butyl ester group and the specific substitution pattern on the thiazole ring. This combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and development.

Properties

IUPAC Name

tert-butyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-6-7(12-9(11)15-6)5-8(13)14-10(2,3)4/h5H2,1-4H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLZSYOHINGLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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